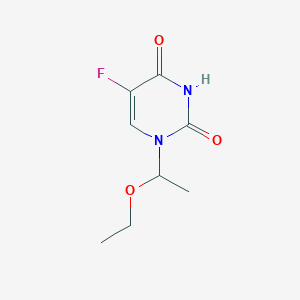
1-(1-Ethoxyethyl)-5-fluorouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethoxyethyl)-5-fluorouracil is a derivative of fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom at position 1 of the uracil ring, and a fluorine atom at position 5. The modification aims to enhance the pharmacokinetic properties and therapeutic efficacy of fluorouracil.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethoxyethyl)-5-fluorouracil typically involves the protection of the uracil nitrogen followed by fluorination. One common method includes the reaction of 5-fluorouracil with ethyl vinyl ether in the presence of an acid catalyst to form the ethoxyethyl-protected intermediate. This intermediate is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Ethoxyethyl)-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The ethoxyethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(1-Ethoxyethyl)-5-fluorouracil has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorination and ethoxyethyl protection on uracil derivatives.
Biology: The compound is investigated for its potential to inhibit the growth of cancer cells by interfering with DNA synthesis.
Medicine: As a derivative of fluorouracil, it is explored for its therapeutic potential in cancer treatment, aiming to improve efficacy and reduce side effects.
Mecanismo De Acción
1-(1-Ethoxyethyl)-5-fluorouracil exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. The ethoxyethyl group enhances the compound’s stability and bioavailability, allowing it to be more effective in targeting cancer cells. The fluorine atom at position 5 disrupts the normal function of thymidylate synthase, leading to the inhibition of DNA synthesis and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: The parent compound, widely used in chemotherapy.
1-(2-Hydroxyethyl)-5-fluorouracil: Another derivative with a hydroxyethyl group instead of ethoxyethyl.
1-(1-Methoxyethyl)-5-fluorouracil: A derivative with a methoxyethyl group.
Uniqueness
1-(1-Ethoxyethyl)-5-fluorouracil is unique due to the presence of the ethoxyethyl group, which enhances its pharmacokinetic properties compared to other derivatives. This modification aims to improve the compound’s stability, bioavailability, and therapeutic efficacy .
Propiedades
Número CAS |
62679-91-8 |
|---|---|
Fórmula molecular |
C8H11FN2O3 |
Peso molecular |
202.18 g/mol |
Nombre IUPAC |
1-(1-ethoxyethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3/c1-3-14-5(2)11-4-6(9)7(12)10-8(11)13/h4-5H,3H2,1-2H3,(H,10,12,13) |
Clave InChI |
HFFIZXGUEMOUQH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)N1C=C(C(=O)NC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)
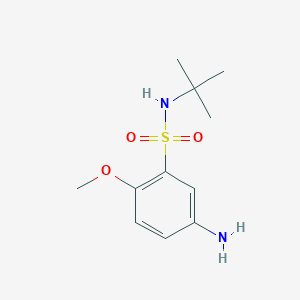
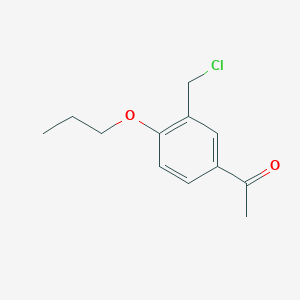
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)

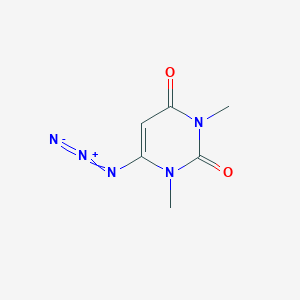

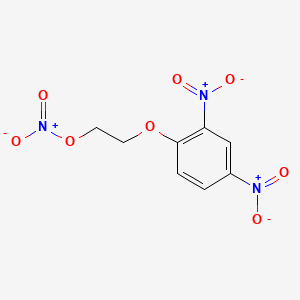
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
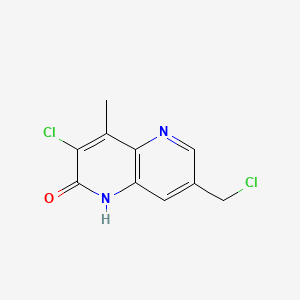
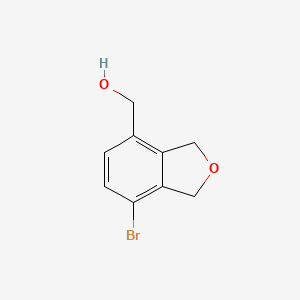

![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
